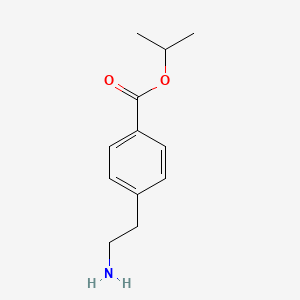

Propan-2-yl 4-(2-aminoethyl)benzoate

Description

Propan-2-yl 4-(2-aminoethyl)benzoate (CAS: 1153791-11-7) is a synthetic ester derivative featuring a benzoate core substituted with a 2-aminoethyl group at the para-position and an isopropyl ester moiety. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol . The compound contains one hydrogen bond donor (primary amine) and three hydrogen bond acceptors (ester carbonyl and two ether oxygens), contributing to moderate polarity.

Properties

IUPAC Name |

propan-2-yl 4-(2-aminoethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(2)15-12(14)11-5-3-10(4-6-11)7-8-13/h3-6,9H,7-8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHYVYHLYOFZMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(2-aminoethyl)benzoate typically involves the esterification of 4-(2-aminoethyl)benzoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

4-(2-aminoethyl)benzoic acid+isopropanolacid catalystPropan-2-yl 4-(2-aminoethyl)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(2-aminoethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.

Major Products Formed

Oxidation: Formation of imines or amides.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Propan-2-yl 4-(2-aminoethyl)benzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(2-aminoethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Aminoethyl vs. Amide Derivatives The primary amine in this compound allows protonation under acidic conditions, enhancing solubility and enabling covalent modifications (e.g., acylation). In contrast, amide derivatives (e.g., bromothiophene- or bromobenzoyl-substituted analogs) lack basicity and are less reactive toward electrophiles .

Ester Group Variations

- Replacement of the isopropyl ester with methyl (as in ) reduces steric hindrance and increases hydrolysis susceptibility. The isopropyl group may enhance stability in hydrophobic environments .

Functional Group Reactivity Ethyl 4-(dimethylamino)benzoate () demonstrates higher reactivity in resin polymerization due to its tertiary amine, which accelerates radical generation. However, the primary amine in this compound could facilitate hydrogen bonding in supramolecular assemblies . AEBSF () leverages its sulfonyl fluoride group for covalent inhibition of proteases, whereas the aminoethyl group in the target compound may enable non-covalent interactions (e.g., with nucleic acids or proteins) .

Synthetic Utility Propan-2-yl 4-[(phenylsulfonyl)amino]benzoate () highlights the versatility of the benzoate scaffold. Sulfonamide derivatives are often used in medicinal chemistry for their acidity and stability, contrasting with the nucleophilic primary amine in the target compound .

Biological Activity

Propan-2-yl 4-(2-aminoethyl)benzoate, also known as isopropyl 4-(2-aminoethyl)benzoate, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and related research findings.

Chemical Structure and Synthesis

This compound is synthesized through the esterification of 4-(2-aminoethyl)benzoic acid with isopropanol, typically using an acid catalyst like sulfuric acid under reflux conditions. The reaction can be summarized as follows:

In industrial settings, continuous flow processes may be employed to enhance yield and efficiency, utilizing automated reactors to maintain optimal reaction conditions.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties . Studies indicate that it exhibits activity against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential enzymatic functions within microbial cells .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory effects of this compound. It is hypothesized that this compound may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in inflammation. This could lead to reduced symptoms in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anti-inflammatory Mechanisms : Another investigation revealed that this compound could inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential use in inflammatory diseases.

- Toxicity Assessments : Toxicological evaluations have shown that at therapeutic doses, the compound exhibits low cytotoxicity towards human cell lines, making it a candidate for further development in medicinal applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Unique Features |

|---|---|---|---|

| This compound | Yes | Yes | Aminoethyl group enhances reactivity and bioactivity |

| Propan-2-yl 4-(2-hydroxyethyl)benzoate | Moderate | Yes | Hydroxy group provides different interaction sites |

| Ethyl 4-amino-benzoate | Yes | Limited | Lacks aminoethyl modification affecting potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.